![molecular formula C16H11ClN4O3S2 B250642 N-[(5-chloro-2,1,3-benzothiadiazol-4-yl)carbamothioyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B250642.png)
N-[(5-chloro-2,1,3-benzothiadiazol-4-yl)carbamothioyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[(5-chloro-2,1,3-benzothiadiazol-4-yl)carbamothioyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in the development of new drugs and therapies.
作用機序
The mechanism of action of N-[(5-chloro-2,1,3-benzothiadiazol-4-yl)carbamothioyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes and proteins that are involved in the growth and proliferation of cancer cells, viruses, and bacteria. The compound has also been shown to have antioxidant and neuroprotective effects.
Biochemical and Physiological Effects:
N-[(5-chloro-2,1,3-benzothiadiazol-4-yl)carbamothioyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide has been shown to have various biochemical and physiological effects. It has been found to induce apoptosis (programmed cell death) in cancer cells, inhibit viral replication, and suppress bacterial growth. The compound has also been shown to improve cognitive function and reduce oxidative stress in the brain.
実験室実験の利点と制限
One of the main advantages of using N-[(5-chloro-2,1,3-benzothiadiazol-4-yl)carbamothioyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide in lab experiments is its versatility. The compound has been shown to have a wide range of applications in various fields of research. However, one of the limitations is its solubility in water, which can make it difficult to work with in certain experiments.
将来の方向性
There are numerous future directions for the research and development of N-[(5-chloro-2,1,3-benzothiadiazol-4-yl)carbamothioyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide. Some of these include:
1. Further investigation of the compound's mechanism of action to better understand its potential applications in drug development.
2. Development of new formulations and delivery methods to improve the compound's solubility and bioavailability.
3. Investigation of the compound's potential use in the treatment of other diseases such as diabetes and cardiovascular disease.
4. Exploration of the compound's potential use in combination with other drugs or therapies to enhance their efficacy.
5. Investigation of the compound's potential use in the development of new diagnostic tools for various diseases.
In conclusion, N-[(5-chloro-2,1,3-benzothiadiazol-4-yl)carbamothioyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide is a promising compound with potential applications in the development of new drugs and therapies. Further research is needed to fully understand its mechanism of action and potential applications in various fields of research.
合成法
The synthesis of N-[(5-chloro-2,1,3-benzothiadiazol-4-yl)carbamothioyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide involves the reaction of 5-chloro-2,1,3-benzothiadiazole-4-carbonyl chloride with 2,3-dihydro-1,4-benzodioxine-6-carboxamide in the presence of a base. The reaction is carried out in an organic solvent such as dichloromethane or chloroform.
科学的研究の応用
N-[(5-chloro-2,1,3-benzothiadiazol-4-yl)carbamothioyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide has shown potential in the development of new drugs and therapies for various diseases. It has been studied extensively for its anticancer, antiviral, and antimicrobial properties. The compound has also been investigated for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
特性
分子式 |
C16H11ClN4O3S2 |
|---|---|
分子量 |
406.9 g/mol |
IUPAC名 |
N-[(5-chloro-2,1,3-benzothiadiazol-4-yl)carbamothioyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide |
InChI |
InChI=1S/C16H11ClN4O3S2/c17-9-2-3-10-14(21-26-20-10)13(9)18-16(25)19-15(22)8-1-4-11-12(7-8)24-6-5-23-11/h1-4,7H,5-6H2,(H2,18,19,22,25) |
InChIキー |
IFRRDZMECXBCPH-UHFFFAOYSA-N |
SMILES |
C1COC2=C(O1)C=CC(=C2)C(=O)NC(=S)NC3=C(C=CC4=NSN=C43)Cl |
正規SMILES |
C1COC2=C(O1)C=CC(=C2)C(=O)NC(=S)NC3=C(C=CC4=NSN=C43)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



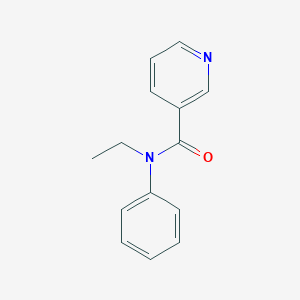
![Ethyl 1-[(2,5-dichlorophenyl)sulfonyl]piperidine-3-carboxylate](/img/structure/B250561.png)
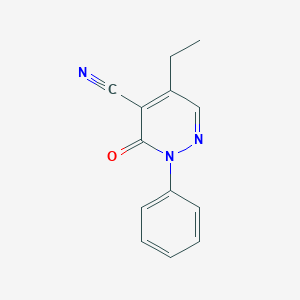
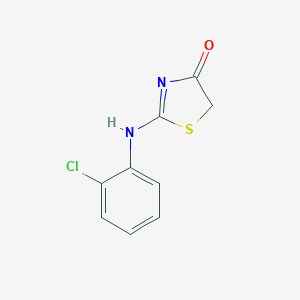
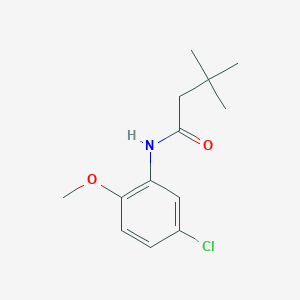
![Ethyl 4-[(3,3-dimethylbutanoyl)amino]benzoate](/img/structure/B250569.png)


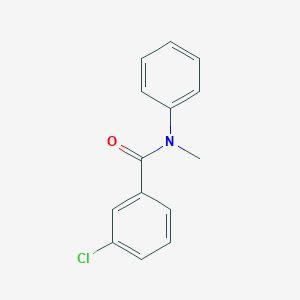

![4-nitrophenyl 6-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}hexanoate](/img/structure/B250585.png)

![2-{2-[2-Nitro-4-(3-nitro-benzenesulfonyl)-phenylamino]-ethoxy}-ethanol](/img/structure/B250589.png)
![Methyl 4-[2-oxo-2-(2-pyrimidinylamino)ethoxy]benzoate](/img/structure/B250590.png)